Aroclor 1254
Overview
Description
Aroclor 1254 is a mixture of several polychlorinated biphenyls (PCBs), which has been used for chicken embryogenesis and hatching process in order to reduce thyroid hormone levels in blood plasma . It is a commercial mixture of PCBs defined as being 54% chlorine by weight .
Synthesis Analysis
This compound has been used in various studies and experiments. For instance, it was used in a study where Ni-Cu, Ni-Zn, and Ni-Pd bimetallic catalysts loaded on activated carbon were used to decompose this compound . Another study used polystyrene-divinylbenzene solid-phase extraction and gas chromatography for the determination of this compound in water samples .Molecular Structure Analysis
PCBs, including this compound, are organochlorine compounds with the formula C12H10−xClx . The possible positions of chlorine atoms on the benzene rings are denoted by numbers assigned to the carbon atoms .Chemical Reactions Analysis
This compound has been analyzed in various chemical reactions. For instance, a study used polystyrene-divinylbenzene solid-phase extraction and gas chromatography for the determination of this compound in water samples . Another study showed that this compound decomposition efficiencies were measured at different reaction temperatures and times .Physical and Chemical Properties Analysis
This compound is a light yellow or colorless, thick, oily liquid . It is hydrophobic, with low water solubilities, but has high solubilities in most organic solvents, oils, and fats . In its pure form, this compound is a highly viscous liquid that is thicker than honey .Scientific Research Applications
Impact on Endocrine System and Thyroid Gland
Aroclor 1254, a mixture of polychlorinated biphenyls (PCBs), has been studied for its effects on the endocrine system, specifically the thyroid gland. Research has shown that exposure to this compound leads to oxidative stress and hypothyroidism in rats. Histological studies indicate that the thyroid follicular cells undergo significant morphological changes, including smaller follicles, excessive vacuolation, and hyperplasia of epithelial cells. These effects, however, may be mitigated by the administration of zinc sulphate, suggesting its protective role against the toxicity of this compound on the thyroid gland (El-Banna et al., 2014).
Reproductive and Genotoxic Effects
Studies have also explored the impact of this compound on the reproductive system and its genotoxic potential. It has been observed to cause structural alterations in the epididymis, affecting sperm count and serum testosterone levels. These adverse effects could be attenuated by certain chemicals like L-NAME (NG-Nitro-L arginine methyl ester), which suggests a pathway to mitigate the negative impacts of this compound on male reproductive health (Mazen & Zidan, 2017).
Neurotoxicity Assessments
This compound has been part of a broader study assessing neurotoxicity in rats, comparing it with other Aroclors. Results indicated no significant neurotoxic effects based on a variety of assessments, including functional observational battery tests, motor activity tests, and histopathological evaluations. This suggests that, at least in the conditions of this study, this compound does not induce neurotoxicity in rats (Freeman et al., 2000).
Mechanism of Action
Target of Action
Aroclor 1254, a commercial mixture of polychlorinated biphenyls (PCBs), primarily targets the aryl hydrocarbon receptor (AhR) and other transcription factors . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the transcription of many genes, thereby inducing a regulatory gene network .
Mode of Action
This compound has the ability to activate the AhR and other transcription factors . Upon activation, these transcription factors bind to specific DNA-binding elements, initiating the transcriptional activation of targeted genes . This interaction results in altered transcription factor expression, enabling the activation of promoters of many genes . Notably, this compound also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animals such as sheep and pigs . . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can vary among its different components, impacting its bioavailability.
Result of Action
The action of this compound leads to various molecular and cellular effects. It impairs the development of ovarian follicles by inducing the apoptosis of granulosa cells . In the brain, it alters central and peripheral vasopressin release in response to dehydration . In the intestines of zebrafish, this compound exposure results in inflammation and oxidative stress . Moreover, it disturbs intestinal metabolites and intestinal microflora .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its environmental toxicity and classification as a persistent organic pollutant led to its production being banned . Due to its use as a coolant in electric transformers, pcbs still persist in built environments . The impact of these environmental factors on the action of this compound is an area of ongoing research.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Aroclor 1254 is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to reduce cell viability and induce overproduction of intracellular reactive oxygen species in a dose-dependent manner . This interaction with cellular biomolecules can disrupt normal biochemical reactions and lead to various adverse effects .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce calcium homeostasis, osteoblast differentiation, and bone formation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been found to reduce the expression of the DNA repair genes OGG1 and APEX1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been reported to cause significant alterations in cell organelles such as mitochondria, the endo-lysosomal system, and endoplasmic reticulum over time . Additionally, it has been found to affect the stability and degradation of the product, as well as its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that exposure to different doses of this compound can lead to a significant decrease in outgrowth potential and abnormal spindle configurations . High doses can also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it has been found to cause inflammation and oxidative stress in the intestines of zebrafish, leading to significant changes in intestinal microbiota and tissue metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation . For example, it has been found to accumulate inside various cell organelles such as lysosomes, mitochondria, and nuclei .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. It has been found to be localized in various subcellular compartments or organelles . For instance, it has been observed in mitochondria and autophagic lysosomes, where it can cause significant alterations .
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,3-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-3-1-2-6(10(8)15)7-4-5-9(14)12(17)11(7)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGNBQPSMWGAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274189 | |
Record name | 2,2',3,3',4-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) with a mild, hydrocarbon odor; [NIOSH], LIGHT YELLOW VISCOUS LIQUID., Colorless to pale-yellow, viscous liquid or solid (below 50 °F) with a mild, hydrocarbon odor. | |
Record name | Chlorodiphenyl (54% chlorine) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/121 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorodiphenyl (54% chlorine) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Distillation range 365-390 °C, 689-734 °F | |
Record name | Aroclor 1254 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/121 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorodiphenyl (54% chlorine) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
222 °C, >286 °F | |
Record name | Chlorodiphenyl (54% chlorine) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/121 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Solubility in water varies because Aroclors are variable mixtures., In water, 70 ppb, In water, 12 ug/L at 25 °C, In water: 0.01 ppm, For more Solubility (Complete) data for Aroclor 1254 (6 total), please visit the HSDB record page., Solubility in water: none, Insoluble | |
Record name | Aroclor 1254 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Chlorodiphenyl (54% chlorine) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.495 at 65 °C/4 °C; 1505 at 15.5 °C/4 °C, Relative density (water = 1): 1.5, 1.3-1.8, (77 °F): 1.38 | |
Record name | Aroclor 1254 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/121 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorodiphenyl (54% chlorine) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.000077 [mmHg], 7.71X10-5 mm Hg at 25 °C (avg), Vapor pressure, Pa at 25 °C: 0.01, 0.00006 mmHg | |
Record name | Chlorodiphenyl (54% chlorine) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Aroclor 1254 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/121 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorodiphenyl (54% chlorine) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
... This article reviews the current literature on endocrine-disrupting chemical (EDC) effects on the neuroendocrine system, particularly at the level of hypothalamic gonadotropin-releasing hormone (GnRH) neurons, the key cells involved in the regulation of reproductive function. The focus of this article is on two polychlorinated biphenyl mixtures (Aroclor 1221, Aroclor 1254) and two organochlorine pesticides (methoxychlor and chlorpyrifos). Some experimental data are presented for each of the four urban environmental toxicants on GnRH cells in vitro and in vivo. The results of in vitro experiments indicate that all four of the toxicants profoundly affect hypothalamic GnRH gene expression, cell survival, and neurite outgrowth, demonstrating direct effects of EDCs on a GnRH cell line. In in vivo experiments, three of the toxicants (Aroclor 1221, methoxychlor, and chlorpyrifos) caused significant alterations in GnRH mRNA levels in female rats. Both the in vitro and in vivo findings support the novel concept of chlorpyrifos as an EDC. The results, taken together with the literature, support the hypothesis that the neuroendocrine axis, and specifically GnRH neurons, are sensitive to urban environmental toxicants, and that reproductive and neurologic effects of EDCs may be mediated at this level of the hypothalamic-pituitary-gonadal axis., ... Previous reports indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed cellular Ca2+ homeostasis and protein kinase C (PKC) translocation ... The structure-activity relationship (SAR) of 3 PCB mixtures, 24 PCB congeners, and 1 dibenzofuran /have now been studied/ for their effects on PKC translocation by measuring (3)H-phorbol ester ((3)H-PDBu) binding in cerebellar granule cells (7 days in culture). All the PCB mixtures studied increased (3)H-PDBu binding significantly and in a concentration-dependent manner. However, Aroclor 1016 and Aroclor 1254 were more potent than Aroclor 1260. Of the 24 congeners studied, di-ortho congeners such as 2,2',5,5'-tetrachlorobiphenyl (-TeCB), 2,2',4,6,6'-pentachlorobiphenyl (-PeCB), 2,2',4,6-TeCB, and 2,2'-dichlorobiphenyl (-DCB) were the most potent (E50 = 28-43 uM) while non-ortho congeners such as 3,3',4,4'-TeCB and 3,3',4,4'5-PeCB were not effective. The potential contaminant of PCB mixtures, 1,2,3,7,8-pentachlorodibenzofuran had no significant effect on (3)H-PDBu binding. The SAR among these congeners revealed: (i) congeners with ortho-chlorine substitution such as 2,2'-DCB (EC50 = 43 +/- 3 uM) or ortho-lateral (meta, para) chlorine substitution such as 2,2',5,5'-TeCB (EC50 = 28 +/- 3 uM) and 2,2'4,6-TeCB (E50 = 41 +/- 6 uM) were most potent; (ii) congeners with only para-substitution such as 4,4'-DCB or high lateral content in the absence of ortho-substitution such as 3,3',4,4',5,5'-HCB were not effective; and (iii) increased chlorination was not clearly related to the effectiveness of these congeners, although hexa- and heptachlorination was less effective than di- and tetrachlorination. Low lateral substitution, especially without para-substitution, or lateral content in the presence of ortho-substitution, may be the most important structural requirement for the in vitro activity of these PCB congeners in neuronal preparations., Aroclor 1248 (2 mg/kg /day) and 1254 (5 mg/kg/day) produced 3-methylcholanthrene-type of mixed-function oxidase induction in livers of adult female cynomolgus monkeys after 69-122 days when animals were moribund. Administration ip at a concentration of 1000 mg/kg produced a mixed pattern of induction in mouse liver 66 hr after treatment, (including a 3-methylcholanthrene-type induction). The same dose of Aroclor 1016 did not produce 3-methylcholanthrene-type enzyme induction in mice. Results in monkeys are consistent with hypothesis that PCB isomers capable of inducing aryl hydrocarbon hydroxylase and causing a blue shift in cytochrome peak are associated with increased toxicity. However, the lack of response with Aroclor 1016 in mice suggested that the reported toxicity of Aroclor 1016 to infant monkeys may not result from isomers producing a 3-methylcholanthrene-like effect., Ability of Aroclor 1254 to promote enzyme-altered foci was determined in initiation/promotion bioassay in rat liver. Initiation was accomplished in rats that received a 2/3 partial hepatectomy followed in 24 hr by diethylnitrosamine (DENA). Aroclor 1254 was admin to each rat 7, 28, and 49 days after the DENA, and some rats were killed 21 days after each dose of Aroclor. Liver of rats that received Aroclor 1254 on either day 7 or on day 28 contained in increased level of gamma-glutamyltranspeptidase. Aroclor 1254 enhanced the appearance of enzyme-altered foci after only a single oral dose., For more Mechanism of Action (Complete) data for Aroclor 1254 (18 total), please visit the HSDB record page. | |
Record name | Aroclor 1254 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Chlorinated dibenzofurans /tetra-, penta-, and hexa-PDCFs/ were identified in all Aroclor preparations /1248, 1254, 1260/ except Aroclor 1016/ at levels from 0.8 to 2 ppm/, Polychlorinated napthalenes have also been identified in Aroclor 1254., The PCDF levels are (in ppm): Cl3, 0.063; Cl4, 0.1-0.2; Cl5, 0.2-0.4; Cl6, 0.9-1.4; Cl7, 0.96., Toxic PCDF levels in ppm: 2,3,7,8-Cl4, 0.053; 1,2,3,4,8-/1,2,3,7,8,- TCDF, 0.9; 2,3,4,7,8-PECDF,0.49; 1,2,3,4,7,9-/1,2,3,4,7,8-HXCDF, 2.5; 1,2,3,6,7, 8-TCDF, 0.9; 2,3,4,7,8-HXCDF, 0.13., Analysis of the technical PCB, Aroclor 1254 revealed the presence of a series of brominated contaminants. | |
Record name | Aroclor 1254 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellow, viscous liquid, Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) | |
CAS No. |
52663-62-4, 11097-69-1 | |
Record name | PCB 82 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aroclor 1254 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011097691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PCB 1254 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88Z0CKE07W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aroclor 1254 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/121 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
50 °F | |
Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/121 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorodiphenyl (54% chlorine) | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.